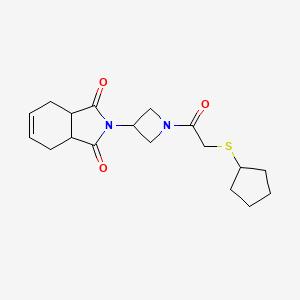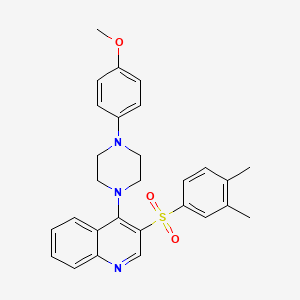
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline, also known as DMPSQ, is a chemical compound that has been widely used in scientific research due to its unique properties. DMPSQ is a quinoline-based compound that has been synthesized using various methods.
作用機序
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that phosphorylates various proteins involved in cellular processes. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline inhibits the activity of CK2 by preventing the transfer of phosphate groups from ATP to the target protein, thereby blocking the phosphorylation process.
Biochemical and Physiological Effects:
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been shown to have various biochemical and physiological effects. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in inflammation. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to have neuroprotective effects by inhibiting the activity of CK2, which plays a crucial role in neuronal survival and death.
実験室実験の利点と制限
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has several advantages for lab experiments. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline is a potent inhibitor of CK2, which makes it an ideal tool for studying the role of CK2 in various biological processes. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to have low toxicity, which makes it a suitable candidate for in vivo studies. However, 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has some limitations for lab experiments, including its poor solubility in water and its instability in acidic conditions.
将来の方向性
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has several potential future directions for scientific research. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been shown to have anti-cancer properties, and further studies are needed to determine its efficacy in vivo. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route of 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline for therapeutic purposes. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to have potential as a tool for studying the role of CK2 in various biological processes, including circadian rhythms, signal transduction, and gene expression.
合成法
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been synthesized using various methods, including the Buchwald-Hartwig coupling reaction, Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The most common method used for the synthesis of 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline is the Buchwald-Hartwig coupling reaction. This method involves the reaction of 3,4-dimethylphenylsulfonyl chloride with 4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline in the presence of a palladium catalyst and a base.
科学的研究の応用
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been widely used in scientific research due to its unique properties. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, DNA repair, and apoptosis. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia cells. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been used as a tool to study the role of CK2 in various biological processes, including circadian rhythms, signal transduction, and gene expression.
特性
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-20-8-13-24(18-21(20)2)35(32,33)27-19-29-26-7-5-4-6-25(26)28(27)31-16-14-30(15-17-31)22-9-11-23(34-3)12-10-22/h4-13,18-19H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLQFEGAMFOMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

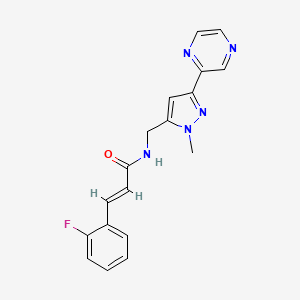

![Ethyl 2-[(8-methoxy-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2697424.png)

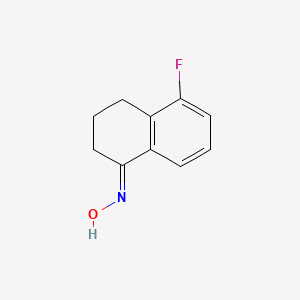
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2697430.png)
![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2697431.png)

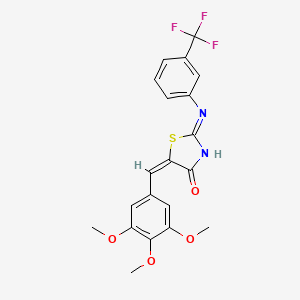
![6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2697435.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2697436.png)

